molecular formula C41H42N6O7 B11825797 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B11825797
M. Wt: 730.8 g/mol
InChI Key: HHIXCMBIIUABLM-UHFFFAOYSA-N
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Description

1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including benzimidazole, tetrazole, and biphenyl moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate involves several steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the benzimidazole core: This step typically involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the biphenyl moiety: The biphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

    Attachment of the tetrazole group: The tetrazole ring can be formed by the cyclization of an azide with a nitrile under thermal or catalytic conditions.

    Esterification and protection: The final steps involve the esterification of the carboxylic acid group with an alcohol, followed by the protection of the hydroxyl group with a cyclohexyloxycarbonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole-2-carboxylic acid, while hydrolysis of the ester group can produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

    Materials Science: The compound’s multiple functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound can be used as a probe to study biological processes and pathways, particularly those involving the benzimidazole and tetrazole moieties.

Mechanism of Action

The mechanism of action of 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors by binding to their active sites and preventing substrate binding or catalysis. The benzimidazole and tetrazole moieties are known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate: This compound lacks the cyclohexyloxycarbonyl and ethoxy groups, making it less hydrophobic and potentially less bioavailable.

    1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate: This compound lacks the cyclohexyloxycarbonyl group, which may affect its stability and reactivity.

Uniqueness

1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the cyclohexyloxycarbonyl group enhances its hydrophobicity and stability, while the ethoxy group increases its solubility in organic solvents. These features make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C41H42N6O7

Molecular Weight

730.8 g/mol

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C41H42N6O7/c1-4-51-40-42-36-16-10-15-35(39(48)52-27(2)53-41(49)54-32-11-6-5-7-12-32)37(36)46(40)25-28-17-21-30(22-18-28)33-13-8-9-14-34(33)38-43-44-45-47(38)26-29-19-23-31(50-3)24-20-29/h8-10,13-24,27,32H,4-7,11-12,25-26H2,1-3H3

InChI Key

HHIXCMBIIUABLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5CC6=CC=C(C=C6)OC)C(=O)OC(C)OC(=O)OC7CCCCC7

Origin of Product

United States

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